Nintedanib esylate hemihydrate
Description
Significance of Receptor Tyrosine Kinase Inhibition in Biomedical Research
Receptor tyrosine kinases (RTKs) are a critical family of cell surface receptors that play a pivotal role in regulating essential cellular processes. patsnap.comnih.gov These processes include cell growth, proliferation, differentiation, metabolism, and apoptosis. patsnap.comnih.gov RTKs function as key components in signal transduction pathways that facilitate cell-to-cell communication. nih.gov The mechanism involves a ligand, such as a growth factor, binding to the receptor's extracellular domain, which prompts the receptor to dimerize. This activation leads to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain. patsnap.com This phosphorylation creates docking sites for various downstream signaling proteins, initiating complex cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways that govern cellular outcomes. patsnap.com
Dysregulation of RTK signaling, through mechanisms such as genetic mutations, overexpression, or autocrine signaling loops, can lead to uncontrolled cell division and survival. patsnap.com This aberrant signaling is a well-established driver in the pathogenesis of numerous diseases, including various forms of cancer and proliferative disorders like idiopathic pulmonary fibrosis (IPF). patsnap.comwikipedia.org Consequently, the inhibition of these overactive kinases has become a cornerstone of targeted therapy in modern medicine. clevelandclinic.org
Tyrosine kinase inhibitors (TKIs) are pharmaceutical agents designed to block the enzymatic activity of these kinases. wikipedia.orgclevelandclinic.org Typically small molecules, they often act by competing with adenosine (B11128) triphosphate (ATP) for its binding pocket within the kinase domain. youtube.com By occupying this site, TKIs prevent the transfer of a phosphate (B84403) group (phosphorylation), thereby blocking the downstream signaling cascades that promote pathological processes. wikipedia.orgyoutube.com This targeted approach offers a more precise method of intervention compared to traditional therapies, representing a significant advancement in treating diseases driven by specific molecular abnormalities. patsnap.comclevelandclinic.org
Overview of Nintedanib (B1663095) Esylate Hemihydrate as a Multi-Target Tyrosine Kinase Inhibitor
Nintedanib is a potent, orally administered small-molecule tyrosine kinase inhibitor. drugbank.comnih.gov It is characterized as a multi-target or "triple angiokinase" inhibitor, meaning it simultaneously blocks the activity of multiple receptor tyrosine kinases implicated in pathological processes. tga.gov.au The primary targets of nintedanib are key receptors involved in angiogenesis (the formation of new blood vessels) and fibrosis (the scarring of tissue). tga.gov.auresearchgate.net
The mechanism of action of nintedanib involves competitively and reversibly binding to the ATP-binding pocket in the intracellular domain of its target kinases. nih.govtga.gov.au This action blocks autophosphorylation of the receptors and inhibits the subsequent intracellular signaling pathways that are crucial for the proliferation, migration, and transformation of fibroblasts, which are central to the pathology of fibrotic diseases. tga.gov.au In preclinical studies, nintedanib has been shown to inhibit fibroblast proliferation, migration, and their transformation into myofibroblasts. tga.gov.auboehringer-ingelheim.com
In addition to its effects on RTKs, nintedanib also demonstrates inhibitory activity against several non-receptor tyrosine kinases (nRTKs), including Src, Lck, and Lyn. drugbank.comtga.gov.auwikipedia.org The inhibition of the Src pathway, in particular, has been suggested to contribute to its anti-fibrotic effects. drugbank.com The chemical structure of nintedanib esylate is that of a bright yellow powder, and it is considered lipophilic at physiological pH. tga.gov.au
Interactive Data Tables
Table 1: Kinase Targets of Nintedanib
This table details the primary receptor and non-receptor tyrosine kinases inhibited by Nintedanib.
| Kinase Class | Specific Kinase Target | Primary Associated Process |
| Receptor Tyrosine Kinases (RTKs) | Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) | Angiogenesis, Vascular Remodeling |
| Fibroblast Growth Factor Receptors (FGFR 1-3) | Fibroblast Proliferation, Migration, Survival | |
| Platelet-Derived Growth Factor Receptors (PDGFR α & β) | Fibroblast Proliferation, Migration, Survival | |
| Fms-like tyrosine kinase-3 (Flt-3) | Hematopoiesis, Cell Survival | |
| Non-Receptor Tyrosine Kinases (nRTKs) | Src family kinases (Src, Lck, Lyn) | Cell Growth, Differentiation, Fibrosis |
Data sourced from multiple preclinical and pharmacological studies. drugbank.comtga.gov.auwikipedia.org
Table 2: Research Findings on Cellular Processes Inhibited by Nintedanib
This table summarizes key research findings from in vitro and in vivo studies on the effects of Nintedanib.
| Inhibited Cellular Process | Key Research Finding | Relevant Kinase Target(s) |
| Fibroblast Proliferation & Migration | Nintedanib inhibits PDGF- and FGF-stimulated fibroblast proliferation and migration. nih.govtga.gov.au | PDGFR, FGFR |
| Myofibroblast Transformation | Shown to inhibit transforming growth factor-β (TGF-β) induced fibroblast-to-myofibroblast transformation. tga.gov.aunih.gov | PDGFR, FGFR, Src |
| Angiogenesis | Inhibits signaling in endothelial cells, pericytes, and smooth muscle cells, key components of angiogenesis. drugbank.comnih.gov | VEGFR |
| Endothelial-Mesenchymal Transition (EndoMT) | Preclinical models show nintedanib can suppress EndoMT, a process where endothelial cells become mesenchymal cells (fibroblasts). mdpi.com | VEGFR, FAK (indirectly) |
Properties
CAS No. |
959762-24-4 |
|---|---|
Molecular Formula |
C66H80N10O15S2 |
Molecular Weight |
1317.5 g/mol |
IUPAC Name |
ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-[methyl-[2-(4-methylpiperazin-1-yl)acetyl]amino]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate;hydrate |
InChI |
InChI=1S/2C31H33N5O4.2C2H6O3S.H2O/c2*1-34-15-17-36(18-16-34)20-27(37)35(2)24-12-10-23(11-13-24)32-29(21-7-5-4-6-8-21)28-25-14-9-22(31(39)40-3)19-26(25)33-30(28)38;2*1-2-6(3,4)5;/h2*4-14,19,33,38H,15-18,20H2,1-3H3;2*2H2,1H3,(H,3,4,5);1H2 |
InChI Key |
IIJNKVHEDSIEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CCS(=O)(=O)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.CN1CCN(CC1)CC(=O)N(C)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O.O |
Origin of Product |
United States |
Molecular Mechanisms of Action of Nintedanib Esylate Hemihydrate
Direct Tyrosine Kinase Inhibition Profile
Nintedanib (B1663095) is recognized as a triple angiokinase inhibitor due to its potent activity against vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). acs.orgersnet.orgcancer-research-network.com This broad-spectrum inhibition allows it to simultaneously block multiple proangiogenic and profibrotic pathways. acs.org
Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3)
Nintedanib effectively inhibits all three VEGFR subtypes, which are crucial for both physiological and pathological angiogenesis. cancer-research-network.comfrontiersin.orgmedchemexpress.com By blocking these receptors, nintedanib can suppress the formation of new blood vessels, a key process in tumor growth and certain fibrotic conditions. drugbank.com Research has demonstrated that nintedanib inhibits VEGFR-1, VEGFR-2, and VEGFR-3 with high potency. ersnet.org In vitro studies have shown sustained inhibition of VEGFR-2 phosphorylation for at least 32 hours after a brief exposure to the drug. acs.orgnih.gov This prolonged target engagement contributes to its efficacy. acs.org
Inhibition of Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ)
The inhibition of PDGFRα and PDGFRβ is a critical component of nintedanib's antifibrotic activity. drugbank.comersnet.orgnih.gov PDGF signaling is a key driver of fibroblast proliferation, migration, and transformation into myofibroblasts, which are central to the development of fibrosis. wikipedia.orgdovepress.com Nintedanib has been shown to effectively block PDGFR-mediated signaling pathways. ersnet.orgnih.gov Studies have indicated that nintedanib inhibits PDGFR activity more effectively than other kinase inhibitors like imatinib. dovepress.com
Inhibition of Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3)
Nintedanib also targets FGFR1, FGFR2, and FGFR3, further contributing to its antifibrotic and antiangiogenic effects. drugbank.comersnet.orgnih.gov The FGF signaling pathway is implicated in the development of resistance to therapies that only target the VEGF pathway. nih.gov By inhibiting both, nintedanib may offer a more robust therapeutic effect. acs.org The activation of FGFRs is involved in endothelial cell activation and the recruitment of pericytes and vascular smooth muscle cells. nih.gov Nintedanib's ability to block these receptors helps to disrupt these processes. acs.org
Inhibition of Fms-like Tyrosine Kinase-3 (FLT3)
In addition to the three primary angiokinase families, nintedanib also demonstrates inhibitory activity against Fms-like Tyrosine Kinase-3 (FLT3). drugbank.comersnet.org This kinase is often implicated in certain hematologic malignancies. acs.org While the primary therapeutic applications of nintedanib are in fibrosis and solid tumors, its activity against FLT3 suggests potential applications in other disease contexts. acs.orgnih.gov
Inhibition of Non-Receptor Tyrosine Kinases (Src, Lck, Lyn, CSF1R)
Nintedanib's mechanism of action extends to several non-receptor tyrosine kinases, including members of the Src family (Src, Lck, and Lyn) and Colony-Stimulating Factor 1 Receptor (CSF1R). cancer.govformosalab.comdrugbank.com The inhibition of the Src pathway has been shown to reduce lung fibrosis. drugbank.com Lck and Lyn are involved in the activation of T cells and B cells, respectively, suggesting a potential immunomodulatory role for nintedanib. nih.gov Inhibition of CSF1R by nintedanib is thought to be at least partially responsible for the reduction in macrophage-mediated processes. ersnet.org
Competitive Binding to the Adenosine (B11128) Triphosphate (ATP) Binding Pocket
The fundamental mechanism by which nintedanib exerts its inhibitory effects is through competitive binding to the ATP binding pocket within the kinase domain of its target receptors. formosalab.comdrugbank.comnih.gov By occupying this site, nintedanib prevents the binding of ATP, which is essential for the kinase to transfer a phosphate (B84403) group to its substrate (autophosphorylation). nih.govnih.gov This blockage of autophosphorylation disrupts the entire downstream signaling cascade that would normally be initiated by the receptor, thereby inhibiting cellular processes such as proliferation, migration, and survival. drugbank.comnih.govnih.gov Structural modeling studies have confirmed that nintedanib binds to the ATP-binding site located in the cleft between the NH2 and COOH terminal lobes of the kinase domain. nih.gov
| Kinase Target | IC50 (nM) |
| VEGFR1 | 34 frontiersin.orgersnet.org |
| VEGFR2 | 13 - 21 frontiersin.orgersnet.org |
| VEGFR3 | 13 frontiersin.orgersnet.org |
| PDGFRα | 41 - 59 ersnet.orgwikipedia.org |
| PDGFRβ | 58 - 65 ersnet.orgwikipedia.org |
| FGFR1 | 69 ersnet.orgmedchemexpress.com |
| FGFR2 | 37 ersnet.orgmedchemexpress.com |
| FGFR3 | 108 ersnet.orgmedchemexpress.com |
| FLT3 | 17 - 26 ersnet.orgwikipedia.org |
| Src | 811 wikipedia.org |
| Lck | 22 wikipedia.org |
| Lyn | >300 wikipedia.org |
| CSF1R | 5 ersnet.org |
Downstream Intracellular Signaling Pathway Modulation
Nintedanib esylate hemihydrate exerts its therapeutic effects by modulating a complex network of downstream intracellular signaling pathways. By inhibiting receptor tyrosine kinases (RTKs) such as platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR), nintedanib disrupts the activation of multiple signaling cascades implicated in fibrotic and angiogenic processes. ersnet.orgdrugbank.com
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
Nintedanib has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical signaling cascade involved in cell proliferation, differentiation, and inflammation. ijbs.comnih.gov The MAPK family includes extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. nih.gov
Research indicates that nintedanib can inhibit the phosphorylation of key components of the MAPK pathway. nih.govnih.gov For instance, in human Tenon's fibroblasts, nintedanib was found to reduce the transforming growth factor-beta 1 (TGF-β1)-induced phosphorylation of p38 MAPK and ERK1/2. nih.govresearchgate.netnih.gov This inhibition of p38 and ERK1/2 phosphorylation suggests that nintedanib can interfere with both the classical and non-classical signaling pathways of TGF-β1, a potent pro-fibrotic cytokine. nih.govnih.gov
Furthermore, studies on osteoarthritis have demonstrated that nintedanib downregulates the phosphorylation levels of ERK, JNK, and p38 in synovial macrophages, thereby inhibiting synovial inflammation and fibrosis. nih.gov In the context of radiation-induced pulmonary fibrosis, nintedanib has been observed to suppress the activation of the MAPK signaling pathway in epithelial cells. ijbs.com Specifically, it inhibits the radiation-induced phosphorylation of p38 and ERK1/2. ijbs.com
A bioinformatic study also identified the MAPK signaling pathway as one of the main molecular pathways modulated by nintedanib. amegroups.orgnih.gov The inhibition of the MAPK pathway by nintedanib contributes to its anti-fibrotic and anti-inflammatory effects by disrupting the signaling cascades that lead to fibroblast activation, proliferation, and extracellular matrix deposition. ersnet.orgijbs.com
| Pathway Component | Effect of Nintedanib | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|---|
| p38 MAPK | Inhibition of phosphorylation | Human Tenon's fibroblasts, Synovial macrophages, Epithelial cells | Reduced TGF-β1 and radiation-induced phosphorylation. | ijbs.comnih.govnih.govnih.gov |
| ERK1/2 | Inhibition of phosphorylation | Human Tenon's fibroblasts, Synovial macrophages, Epithelial cells | Downregulated TGF-β1 and radiation-induced phosphorylation. | ijbs.comnih.govnih.govnih.gov |
| JNK | Inhibition of phosphorylation | Synovial macrophages | Contributed to the amelioration of osteoarthritis. | nih.gov |
Phosphatidylinositol 3-Kinase/AKT (PI3K/AKT) Pathway Modulation
Nintedanib has been demonstrated to modulate the Phosphatidylinositol 3-Kinase (PI3K)/AKT signaling pathway, a crucial cascade involved in cell survival, proliferation, and metabolism. ijbs.comnih.gov Dysregulation of this pathway is central to the pathogenesis of idiopathic pulmonary fibrosis (IPF), driving fibroblast activation and resistance to apoptosis. frontiersin.org
Studies have shown that nintedanib inhibits the phosphorylation of key components of this pathway. In the context of radiation-induced pulmonary fibrosis, nintedanib was found to suppress the radiation-induced upregulation of phosphorylated PI3K and AKT in epithelial cells. ijbs.com This inhibition of the PI3K/AKT pathway contributes to the mitigation of inflammatory responses. ijbs.comnih.gov Furthermore, in pulmonary fibroblasts, nintedanib was shown to inhibit fibroblast-to-myofibroblast transition by suppressing the PI3K/AKT/mTOR signaling pathway. ijbs.comijbs.com
In osteoarthritis models, nintedanib downregulated the phosphorylation levels of PI3K and AKT in synovial macrophages, leading to the inhibition of synovial inflammation and fibrosis. nih.gov Similarly, in Graves' orbitopathy, nintedanib treatment blunted TGF-β induced phosphorylation of Akt in orbital fibroblasts. tandfonline.com
Research on bleomycin-induced pulmonary fibrosis in mice also revealed that nintedanib ameliorated the condition by downregulating the PI3K/Akt/mTOR pathway. avancesenfibrosispulmonar.comnih.gov This modulation resulted in reduced inflammation, apoptosis, and oxidative stress. avancesenfibrosispulmonar.comnih.gov A bioinformatic analysis further confirmed that the PI3K/AKT pathway is one of the primary molecular pathways modulated by nintedanib. amegroups.orgnih.gov
| Component | Effect of Nintedanib | Context/Cell Type | Observed Outcome | Citations |
|---|---|---|---|---|
| PI3K | Inhibition of phosphorylation | Epithelial cells (Radiation-induced) | Suppression of inflammatory response. | ijbs.com |
| AKT | Inhibition of phosphorylation | Epithelial cells, Pulmonary fibroblasts, Synovial macrophages, Orbital fibroblasts | Mitigation of inflammation and fibrosis. | ijbs.comnih.govtandfonline.com |
| mTOR | Inhibition (downstream effect) | Pulmonary fibroblasts | Suppression of fibroblast-to-myofibroblast transition. | ijbs.com |
Janus Kinase/Signal Transducer and Activators of Transcription (JAK/STAT) Pathway Modulation
Nintedanib has been shown to modulate the Janus Kinase/Signal Transducer and Activators of Transcription (JAK/STAT) signaling pathway, which is critically involved in cellular processes like proliferation, differentiation, and inflammation. amegroups.orgnih.gov
Studies have demonstrated that nintedanib can suppress the activation of the JAK/STAT pathway. nih.gov Specifically, in senescent human dermal fibroblasts, nintedanib was found to suppress the activation of the JAK2/STAT3 pathway, leading to the selective death of these senescent cells. nih.govnih.gov This senolytic effect is mediated by the inhibition of STAT3 phosphorylation. nih.govnih.govdntb.gov.ua Further research has shown that STAT3 knockdown in senescent cells induces caspase activation, mirroring the effects of nintedanib. nih.govnih.gov
In the context of pulmonary fibrosis, nintedanib has been found to ameliorate the condition by inhibiting the JAK2/STAT3 pathway. nih.gov It reduces the number of senescence-associated β-galactosidase-positive cells and collagen deposition in a mouse model of bleomycin-induced lung fibrosis, which is associated with a reduction in STAT3 phosphorylation. nih.govdntb.gov.ua Moreover, in gastric cancer cells, nintedanib induces autophagic death by inhibiting STAT3, which in turn upregulates Beclin1. nih.gov
A bioinformatic analysis has also identified the JAK/STAT signaling pathway as one of the main molecular pathways modulated by nintedanib. amegroups.orgnih.gov This modulation of the JAK/STAT pathway, particularly the inhibition of JAK2 and STAT3, contributes to the anti-fibrotic, anti-inflammatory, and senolytic effects of nintedanib. amegroups.orgnih.gov
| Pathway Component | Effect of Nintedanib | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|---|
| JAK2 | Inhibition of activation | Senescent human dermal fibroblasts | Contributes to the senolytic effect of nintedanib. | nih.gov |
| STAT3 | Inhibition of phosphorylation | Senescent human dermal fibroblasts, Mouse lung fibrosis model, Gastric cancer cells | Induces apoptosis in senescent cells and gastric cancer cells, and ameliorates pulmonary fibrosis. | nih.govdntb.gov.uanih.gov |
Transforming Growth Factor-Beta (TGF-β) Signaling Modulation
Nintedanib significantly modulates the Transforming Growth Factor-Beta (TGF-β) signaling pathway, a central player in the pathogenesis of fibrosis. nih.govatsjournals.org TGF-β signaling occurs through both canonical (Smad-dependent) and non-canonical pathways. tandfonline.com
In the canonical pathway, nintedanib has been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream effectors of the TGF-β receptor. nih.govatsjournals.orgnih.gov This inhibitory effect has been observed in various cell types, including human lung fibroblasts from idiopathic pulmonary fibrosis (IPF) patients, A549 alveolar epithelial cells, and human Tenon's fibroblasts. nih.govnih.govatsjournals.orgnih.gov By blocking Smad2/3 phosphorylation, nintedanib effectively counteracts the pro-fibrotic effects of TGF-β, such as myofibroblast differentiation and collagen secretion. nih.govnih.govatsjournals.orgersnet.org
Nintedanib also impacts the non-canonical TGF-β signaling pathways. It has been found to inhibit the TGF-β1-induced phosphorylation of p38 mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase 1/2 (ERK1/2). nih.govnih.govnih.gov This suggests that nintedanib's anti-fibrotic action is comprehensive, targeting multiple arms of the TGF-β signaling cascade. nih.govnih.gov
Furthermore, research indicates that nintedanib can inhibit early events in TGF-β signaling, including the tyrosine phosphorylation of the type II TGF-β receptor (TβR-II). nih.govatsjournals.org This upstream inhibition prevents the subsequent activation of downstream signaling molecules. nih.govatsjournals.org A bioinformatic study also confirms that the TGF-β signaling pathway is a major molecular pathway modulated by nintedanib. amegroups.orgnih.gov
| Signaling Component | Effect of Nintedanib | Cell/Tissue Type | Key Outcome | Citations |
|---|---|---|---|---|
| TGF-β Receptor II (TβR-II) | Inhibition of tyrosine phosphorylation | Human lung fibroblasts | Inhibition of early TGF-β signaling events. | nih.govatsjournals.org |
| Smad2/3 | Inhibition of phosphorylation | Human lung fibroblasts, A549 cells, Human Tenon's fibroblasts | Blocks canonical TGF-β pathway, preventing myofibroblast differentiation. | nih.govnih.govnih.govatsjournals.orgnih.gov |
| p38 MAPK | Inhibition of phosphorylation | Human lung fibroblasts, Human Tenon's fibroblasts | Inhibits non-canonical TGF-β signaling. | nih.govnih.govnih.gov |
| ERK1/2 | Inhibition of phosphorylation | Human Tenon's fibroblasts | Inhibits non-canonical TGF-β signaling. | nih.govnih.gov |
Wnt/β-Catenin Signaling Pathway Modulation
Nintedanib has been found to modulate the Wnt/β-catenin signaling pathway, which is known to be aberrantly activated in idiopathic pulmonary fibrosis (IPF) and plays a significant role in myofibroblast activation and differentiation. frontiersin.orgnih.gov
Research has demonstrated that nintedanib can inhibit the Wnt/β-catenin pathway. frontiersin.org One of the key mechanisms is the inhibition of Src kinase activation. frontiersin.orgnih.gov Src kinases can phosphorylate β-catenin at tyrosine residues, which facilitates its accumulation in the nucleus and subsequent activation of target gene transcription. frontiersin.orgnih.gov By blocking Src, nintedanib prevents this phosphorylation event and the nuclear translocation of β-catenin. frontiersin.orgnih.gov
Studies have shown that nintedanib treatment leads to a decrease in the expression of downstream target genes of the Wnt signaling pathway, such as Cyclin D1, Wisp1, and S100a4. frontiersin.org This has been observed in both in vitro cell models and in vivo mouse models of fibrosis. frontiersin.org The inhibitory effect of nintedanib on the Wnt/β-catenin pathway is further supported by findings that fibroblasts with Src knockdown exhibit a similar phenotype to those treated with nintedanib. frontiersin.org
A bioinformatic analysis has also identified the Wnt/β-catenin signaling pathway as one of the main molecular pathways modulated by nintedanib. amegroups.orgnih.gov This modulation contributes to the anti-fibrotic effects of nintedanib by attenuating myofibroblast activation. frontiersin.org
| Component | Effect of Nintedanib | Cell/Tissue Type | Key Findings | Citations |
|---|---|---|---|---|
| Src Kinase | Inhibition of activation | Fibroblasts | Prevents phosphorylation of β-catenin. | frontiersin.orgnih.gov |
| β-Catenin | Inhibition of nuclear translocation | Fibroblasts | Suppresses activation of Wnt target genes. | frontiersin.org |
| Cyclin D1, Wisp1, S100a4 | Decreased expression | Fibroblasts, Mouse fibrosis model | Confirms inhibition of the Wnt/β-catenin pathway. | frontiersin.org |
Intercellular Adherence Junction Modulation
Bioinformatic studies have indicated that nintedanib modulates pathways related to intercellular adherence junctions. nih.gov These junctions are crucial for maintaining tissue architecture and cell-cell adhesion, and their compromise is implicated in conditions like lung cancer and idiopathic pulmonary fibrosis (IPF). nih.gov
Research has shown that nintedanib can influence the expression of proteins involved in cell adhesion. In a study on bleomycin-induced pulmonary fibrosis, nintedanib treatment was found to revert the downregulation of VE-cadherin, a key component of adherens junctions in endothelial cells. mdpi.com This suggests that nintedanib may help in preserving the integrity of the endothelial barrier.
Central Carbon Metabolism Modulation
This compound has been observed to significantly influence central carbon metabolism, which encompasses the fundamental pathways of glycolysis, the pentose (B10789219) phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. nih.gov Research indicates that nintedanib induces a metabolic reprogramming in cells, particularly in the context of cancer and fibrosis. researchgate.netnih.govnih.gov This modulation is often a cellular response to the drug's primary anti-angiogenic and anti-fibrotic activities. researchgate.netnih.gov
Studies in tumor models have shown that treatment with nintedanib can cause cancer cells to shift towards a hyperglycolytic state. researchgate.netnih.gov This metabolic adaptation, often referred to as the Warburg effect, involves an increased reliance on glycolysis for energy production even when oxygen is available. researchgate.net Gene expression analysis of tumor cells treated with nintedanib revealed a marked upregulation of genes involved in metabolic pathways, with a particular enrichment in glycolysis. researchgate.net Quantitative RT-PCR analysis confirmed the increased expression of the majority of glycolytic enzymes following both short-term and long-term nintedanib treatment. researchgate.net This glycolytic shift is hypothesized to be a mechanism of resistance to anti-angiogenic therapy, potentially driven by the hypoxic conditions that nintedanib creates within the tumor microenvironment. researchgate.net
The table below summarizes the observed changes in the expression of glycolysis-related genes upon nintedanib treatment in a preclinical breast cancer model.
Table 1: Effect of Nintedanib Treatment on Glycolysis-Related Gene Expression in Py2T Tumor Cells
| Gene Category | Observation | Reference |
|---|---|---|
| Glycolytic Enzymes | Upregulated expression of most transcripts | researchgate.net |
| Mitochondrial Biogenesis | Expression unaffected | researchgate.net |
Further mechanistic insights suggest that nintedanib's influence on glycolysis may be mediated through its inhibition of key signaling pathways. Nintedanib has been shown to block the Fibroblast Growth Factor Receptor (FGFR) and subsequently inhibit the downstream Phosphoinositide 3-kinase (PI3K)/Cell division cycle 42 (CDC42) signaling pathway. spandidos-publications.com Activated PI3K signaling is known to promote aerobic glycolysis in cancer cells, suggesting that nintedanib's inhibition of this pathway could directly impact cellular glucose metabolism. spandidos-publications.com Additionally, studies have identified that nintedanib can inhibit the Phosphoenolpyruvate carboxykinase 1 (PCK1) pathway, a key enzyme in gluconeogenesis. researchgate.net
In addition to glycolysis, metabolomic analyses have revealed that nintedanib affects other arms of central carbon metabolism. In a mouse model of silicosis, treatment with nintedanib influenced the pentose phosphate pathway, among other metabolic pathways. researchgate.netresearchgate.net The PPP is a crucial branch of glucose metabolism that provides precursors for nucleotide biosynthesis and generates NADPH for redox homeostasis. researchgate.net
A broader proteomic analysis of gastric cancer cells treated with nintedanib identified 845 differentially expressed proteins, many of which are involved in cellular metabolic processes. nih.govpeerj.com This study highlighted that nintedanib treatment led to significant enrichment in proteins associated with fatty acid oxidation, branched-chain amino acid metabolism, and steroid biosynthesis. nih.govpeerj.com
The table below details key proteins and metabolic pathways identified as being significantly altered by nintedanib in gastric cancer cells.
Table 2: Key Metabolic Proteins and Pathways Modulated by Nintedanib in Gastric Cancer Cells
| Protein/Pathway | Modulation | Implicated Function | Reference |
|---|---|---|---|
| Metabolic Pathways | |||
| Cholesterol Metabolic Processes | Enriched | Altered tumor metabolism | nih.gov |
| Fatty Acid Oxidation | Enriched | Altered tumor metabolism | nih.govpeerj.com |
| Branched-chain amino acid metabolism | Enriched | Tumor cell survival, nutrient sensing | peerj.com |
| Steroid Biosynthesis | Enriched | Cellular signaling and structure | peerj.com |
| Propionate Metabolism | Enriched | Energy metabolism | peerj.com |
| Key Driver Proteins | |||
| Isocitrate Dehydrogenase 1 (IDH1) | Altered | TCA cycle, redox balance | peerj.com |
| Enoyl-CoA Hydratase and 3-hydroxyacyl CoA Dehydrogenase (EHHADH) | Altered | Fatty acid beta-oxidation | peerj.com |
| Acyl-CoA Oxidase 1/2/3 (ACOX1/2/3) | Altered | Peroxisomal fatty acid oxidation | peerj.com |
This metabolic reprogramming can have significant therapeutic implications. For instance, the hyperglycolytic state induced by nintedanib in tumors can be exploited. Combining nintedanib with a glycolysis inhibitor, such as 3PO, has been shown to produce an additive effect in inhibiting tumor growth in preclinical models. researchgate.netmdpi.com This suggests that targeting the metabolic adaptations that arise in response to nintedanib could be an effective strategy to overcome therapeutic resistance. nih.govresearchgate.net
Preclinical Pharmacological Profiling and Cellular Effects of Nintedanib Esylate Hemihydrate
In Vitro Kinase Inhibition Assays and Potency Determination
Nintedanib's mechanism of action involves binding to the intracellular ATP-binding pocket of several tyrosine kinase receptors, which blocks their autophosphorylation and downstream signaling cascades. ersnet.org In vitro enzymatic assays have been crucial in defining the potency and selectivity of nintedanib (B1663095) against a panel of kinases.
The compound is a potent inhibitor of key pro-angiogenic and pro-fibrotic receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFR), platelet-derived growth factor receptors (PDGFR), and fibroblast growth factor receptors (FGFR). ersnet.orgrndsystems.commedchemexpress.com The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of the target kinase activity, have been determined through these assays.
Nintedanib also demonstrates inhibitory activity against other kinases such as Fms-like tyrosine kinase-3 (Flt-3) and members of the Src family of non-receptor tyrosine kinases, including Src, Lck, and Lyn. rndsystems.comacs.org This multi-target profile contributes to its broad range of biological activities. ersnet.org
Table 1: In Vitro Kinase Inhibition Profile of Nintedanib
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| VEGFR-1 | 34 | medchemexpress.com |
| VEGFR-2 | 13 - 21 | rndsystems.commedchemexpress.comacs.org |
| VEGFR-3 | 13 | medchemexpress.com |
| PDGFRα | 59 | medchemexpress.com |
| PDGFRβ | 65 | medchemexpress.com |
| FGFR-1 | 69 | medchemexpress.com |
| FGFR-2 | 37 | medchemexpress.com |
| FGFR-3 | 108 | medchemexpress.com |
| Flt-3 | 26 | acs.org |
| Lck | 16 | acs.org |
| Lyn | 195 | acs.org |
| Src | 156 | acs.org |
This table presents a summary of the in vitro kinase inhibition profile of nintedanib, with IC50 values determined in cell-free enzymatic assays.
Further cellular assays using Ba/F3 cells, a murine pro-B cell line that can be genetically engineered to depend on specific kinases for survival and proliferation, have also been used to determine the potency of nintedanib. These assays provide insights into the drug's activity within a cellular context.
Table 2: Nintedanib Potency in Cellular Ba/F3 Assays
| Kinase Target | IC50 (nM) | Reference |
|---|---|---|
| PDGFRα | 41 | nih.gov |
| PDGFRβ | 58 | nih.gov |
| VEGFR2 | 46 | nih.gov |
| VEGFR3 | 33 | nih.gov |
| FGFR2 | 257 | nih.gov |
| LCK | 22 | nih.gov |
This table shows the IC50 values of nintedanib for various kinases determined in cellular Ba/F3 assays.
Cell-Based Assays
The inhibitory effects of nintedanib on kinase activity translate into significant cellular effects, which have been extensively studied in various cell-based assays. These assays are critical for understanding the compound's therapeutic potential in diseases characterized by abnormal cell proliferation, migration, and differentiation.
Fibroblasts are key effector cells in the pathogenesis of fibrosing diseases. ersnet.org Nintedanib has been shown to inhibit several key functions of these cells. ersnet.orgavancesenfibrosispulmonar.com
In primary human lung fibroblasts isolated from patients with idiopathic pulmonary fibrosis (IPF), nintedanib has demonstrated significant anti-proliferative effects. nih.goversnet.org It effectively inhibits the proliferation of IPF-HLFs stimulated by various growth factors, including platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF). acs.orgnih.gov Studies have shown that nintedanib can completely reverse the pro-proliferative effect of PDGF. ersnet.org In one study, at a concentration of 70 nM, nintedanib inhibited PDGF-stimulated IPF-HLF proliferation by 65%. researchgate.net
Nintedanib's inhibitory effects extend to fibroblasts from other progressive fibrosing interstitial lung diseases (PF-ILDs). avancesenfibrosispulmonar.comnih.gov In fibroblasts derived from patients with progressive fibrosing hypersensitivity pneumonitis (PF-HP), progressive fibrosing sarcoidosis, and pleuroparenchymal fibroelastosis (PPFE), nintedanib reduced proliferation and migration stimulated by PDGF-BB at nanomolar concentrations. avancesenfibrosispulmonar.comnih.gov The drug was found to decrease the phosphorylation of the PDGF receptor and ERK1/2, key components of the downstream signaling pathway. avancesenfibrosispulmonar.comnih.gov
Beyond proliferation, nintedanib also attenuates the migration of lung fibroblasts from patients with IPF. acs.org
The inhibitory action of nintedanib on PDGF-stimulated proliferation is not limited to lung fibroblasts. In cultures of bovine retinal pericytes (BRPs), nintedanib inhibited proliferation stimulated by PDGF-BB with an IC50 value of 79 nM. nih.govtga.gov.au Similarly, in human umbilical artery smooth muscle cells (HUASMCs), nintedanib prevented PDGF-BB-stimulated proliferation with an EC50 of 69 nM. nih.govselleckchem.com These findings highlight the broad applicability of nintedanib in targeting PDGF-driven cellular processes. cancer-research-network.com
Nintedanib exhibits potent anti-angiogenic properties by inhibiting the proliferation and migration of endothelial cells. rndsystems.comnih.gov In studies using human umbilical vein endothelial cells (HUVECs), nintedanib inhibited VEGF-stimulated proliferation with an EC50 of less than 10 nM. acs.orgacs.org This inhibition was associated with the suppression of MAPK and Akt phosphorylation. acs.org Nintedanib also inhibited FGF-stimulated HUVEC proliferation, although at higher concentrations (EC50 of approximately 300 nM). tga.gov.au
The drug also impacts endothelial cell migration. Scratch assays with HUVECs have demonstrated that nintedanib reduces the rate of wound closure in a concentration-dependent manner. researchgate.net Furthermore, nintedanib has been shown to induce apoptosis in HUVECs in a concentration-dependent manner. nih.gov
The differentiation of fibroblasts into myofibroblasts, characterized by the expression of α-smooth muscle actin (α-SMA), is a critical step in tissue fibrosis. avancesenfibrosispulmonar.comnih.gov Nintedanib has been shown to attenuate this process. ersnet.orgfrontiersin.org
In primary human lung fibroblasts from IPF patients, nintedanib inhibited transforming growth factor-β (TGF-β)-induced fibroblast to myofibroblast transformation, with an estimated IC50 value of 144 nmol·L−1 based on α-SMA mRNA expression. ersnet.org It also reduced the TGF-β1-induced expression of α-SMA in lung fibroblasts from patients with PF-HP, PF-sarcoidosis, and PPFE, particularly at a concentration of 1 μM. avancesenfibrosispulmonar.com This effect was linked to a reduction in the phosphorylation of SMAD2/3. avancesenfibrosispulmonar.com
Studies in human Tenon's fibroblasts (HTFs), relevant to ocular fibrosis, also demonstrated that nintedanib prevented myofibroblast differentiation by downregulating the mRNA and protein expression of α-SMA and Snail. nih.govnih.govresearchgate.net This was associated with a reduction in TGF-β1-induced phosphorylation of Smad2/3, p38MAPK, and ERK1/2. nih.govresearchgate.net Furthermore, nintedanib has been found to inhibit Wnt3a-induced myofibroblast activation by suppressing the Src/β-catenin pathway. frontiersin.org
Angiogenesis Inhibition in Cellular Models
Nintedanib demonstrates significant anti-angiogenic activity by inhibiting key processes in various cellular models. ersnet.orgnih.gov The compound effectively inhibits the proliferation, migration, and tube formation of endothelial cells, which are critical steps in the formation of new blood vessels. ersnet.orgnih.gov
In studies using human umbilical vein endothelial cells (HUVECs), nintedanib inhibited proliferation stimulated by VEGF with a half-maximal inhibitory concentration (IC50) value of 9 nmol·L−1. ersnet.org It also demonstrated inhibitory effects on the proliferation of human skin microvascular endothelial cells (HSMEC) with an EC50 of less than 10 nM. acs.org Furthermore, nintedanib was found to inhibit the proliferation of human lymphatic endothelial cells (HLECs) induced by VEGF-C, PDGF-BB, and basic fibroblast growth factor (bFGF). nih.gov
Beyond proliferation, nintedanib also curtails the migration of endothelial cells. In transwell migration assays, nintedanib diminished the migration of HLECs that was stimulated by various growth factors. nih.gov Similarly, the tube formation of HLECs, a crucial step in forming a vascular network, was also inhibited by nintedanib. nih.gov The compound has also been shown to reduce the density of in vitro microvessel architecture. researchgate.net
The anti-angiogenic properties of nintedanib extend to other cell types involved in vessel formation and stabilization. It inhibited the proliferation of PDGF-BB-stimulated human umbilical artery vascular smooth muscle cells (HUASMCs) and bovine retinal pericytes with IC50 values of 69 and 79 nmol·L−1, respectively. ersnet.org
| Cell Type | Stimulant | Effect of Nintedanib | IC50/EC50 | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF | Inhibition of proliferation | 9 nmol·L−1 | ersnet.org |
| Human Skin Microvascular Endothelial Cells (HSMEC) | VEGF | Inhibition of proliferation | < 10 nM | acs.org |
| Human Lymphatic Endothelial Cells (HLECs) | VEGF-C, PDGF-BB, bFGF | Inhibition of proliferation, migration, and tube formation | Not specified | nih.gov |
| Human Umbilical Artery Vascular Smooth Muscle Cells (HUASMCs) | PDGF-BB | Inhibition of proliferation | 69 nmol·L−1 | ersnet.org |
| Bovine Retinal Pericytes | PDGF-BB | Inhibition of proliferation | 79 nmol·L−1 | ersnet.org |
Receptor Phosphorylation Studies (e.g., VEGFR-2, PDGFR, ERK1/2, SMAD2/3)
Nintedanib exerts its cellular effects by inhibiting the phosphorylation of key receptor tyrosine kinases and downstream signaling molecules. ersnet.orgnih.govatsjournals.org
VEGFR and PDGFR Phosphorylation: In vitro studies have demonstrated that nintedanib inhibits the autophosphorylation of VEGFR-2 in transfected NIH3T3 cells, with the inhibition sustained for at least 32 hours after a 1-hour exposure. acs.org In primary human lung fibroblasts from patients with idiopathic pulmonary fibrosis (IPF), nintedanib significantly inhibited the phosphorylation of PDGFR and VEGFR when stimulated by their respective ligands. nih.gov Specifically, it inhibited PDGF-BB-stimulated PDGFRα and PDGFRβ autophosphorylation in normal human lung fibroblasts with IC50 values of 22 and 39 nmol·L−1, respectively. ersnet.org
Downstream Signaling Pathways: The inhibition of receptor phosphorylation by nintedanib leads to the suppression of downstream signaling pathways critical for cell proliferation and fibrosis. In mouse lungs, nintedanib was shown to inhibit PDGFR phosphorylation and the subsequent phosphorylation of Akt and extracellular signal-regulated kinase (ERK)1/2. ersnet.org Furthermore, in human lung fibroblasts, nintedanib inhibited the TGF-β1-induced phosphorylation of the MAP kinase ERK1/2. nih.gov
TGF-β Signaling: Nintedanib also interferes with the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. Studies have shown that nintedanib inhibits early events in TGF-β signaling, including the tyrosine phosphorylation of the type II TGF-β receptor and the activation of SMAD3 and p38 mitogen-activated protein kinase. atsjournals.org However, one study reported a lack of effect on SMAD2/3 phosphorylation upon TGF-β stimulation in primary human lung fibroblasts. nih.gov
| Target Receptor/Molecule | Cell/Tissue Model | Stimulant | Effect of Nintedanib | IC50 | Reference |
| VEGFR-2 | Transfected NIH3T3 cells | - | Inhibition of autophosphorylation | Not specified | acs.org |
| PDGFRα | Normal human lung fibroblasts | PDGF-BB | Inhibition of autophosphorylation | 22 nmol·L−1 | ersnet.org |
| PDGFRβ | Normal human lung fibroblasts | PDGF-BB | Inhibition of autophosphorylation | 39 nmol·L−1 | ersnet.org |
| PDGFR, VEGFR | IPF human lung fibroblasts | PDGF-BB, VEGF | Inhibition of phosphorylation | Not specified | nih.gov |
| ERK1/2, Akt | Mouse lung tissue | - | Inhibition of phosphorylation | Not specified | ersnet.org |
| ERK1/2 | IPF human lung fibroblasts | TGF-β1 | Inhibition of phosphorylation | Not specified | nih.gov |
| TGF-β Receptor Type II | IMR-90 fibroblasts | TGF-β1 | Inhibition of tyrosine phosphorylation | Not specified | atsjournals.org |
| SMAD3, p38 MAPK | IMR-90 fibroblasts | TGF-β1 | Inhibition of activation | Not specified | atsjournals.org |
Preclinical In Vivo Fibrosis Models
The anti-fibrotic and anti-inflammatory activity of nintedanib has been consistently demonstrated in various preclinical animal models of lung fibrosis. ersnet.orgbohrium.com
Pulmonary Fibrosis Animal Models (e.g., Bleomycin-induced, Silica-induced)
Nintedanib has shown efficacy in both bleomycin-induced and silica-induced pulmonary fibrosis models in rodents, which are standard models for studying fibrotic lung diseases. ersnet.orgbohrium.comnih.gov
In the bleomycin-induced lung fibrosis model in both mice and rats, nintedanib has demonstrated anti-fibrotic and anti-inflammatory effects. ersnet.orgersnet.org Both preventive and therapeutic administration of nintedanib reduced lung inflammation, as evidenced by decreased lymphocyte counts in bronchoalveolar lavage fluid (BALF) and diminished levels of inflammatory mediators like IL-1β. ersnet.orgersnet.org However, some studies have reported that nintedanib did not significantly improve lung function or fibrosis in certain spirometry-confirmed bleomycin-induced mouse models of IPF. gubra.dkatsjournals.org
In the silica-induced lung fibrosis model in mice, which mimics ongoing pulmonary inflammation and progressive fibrosis, nintedanib also proved effective. nih.goversnet.org It reduced neutrophil and lymphocyte counts in the BALF and decreased levels of IL-1β and CXCL1/KC in lung homogenates. ersnet.orgnih.gov
A key indicator of anti-fibrotic activity is the reduction of collagen deposition in the lungs. In both bleomycin- and silica-induced fibrosis models, nintedanib significantly reduced total lung collagen levels. ersnet.orgbohrium.comersnet.org In bleomycin-treated mice, preventive nintedanib treatment led to a significant reduction in lung collagen. ersnet.org Therapeutic administration also resulted in decreased total lung collagen. ersnet.org Similarly, in the silica-induced model, nintedanib significantly reduced collagen deposition in the lung. ersnet.orgersnet.org Studies using precision-cut lung slices (PCLS) from bleomycin-treated rats also showed that nintedanib reduced type III collagen degradation. nih.gov Furthermore, in a humanized mouse model of IPF, nintedanib treatment resulted in lower hydroxyproline (B1673980) levels, a measure of collagen content. ersnet.org
Histological examination of lung tissue from animal models provides visual evidence of nintedanib's therapeutic effects. In the bleomycin-induced model, histological analysis revealed that nintedanib significantly diminished lung inflammation and fibrosis. ersnet.orgresearchgate.net In the silica-induced model, which is characterized by granuloma formation in addition to fibrosis, nintedanib administration led to a significant reduction in lung inflammation, granuloma formation, and fibrosis. acs.orgbohrium.comersnet.org The fibrotic score in histomorphometric analysis of the lungs was also reduced by nintedanib in both models. ersnet.org
Beyond its anti-fibrotic and anti-inflammatory effects, nintedanib has been shown to positively impact the distorted microvascular architecture associated with lung fibrosis. In a bleomycin-induced lung fibrosis model in mice, treatment with nintedanib almost normalized the vascular architecture. nih.gov This included the restoration of the alveolar basket structures, which are crucial for gas exchange. nih.govresearchgate.net Scanning electron microscopy of microvascular corrosion casts illustrated a recurrence of the alveolar basket structure in nintedanib-treated animals, a stark contrast to the densely packed vessel bulks seen in untreated fibrotic lungs. researchgate.net This improvement in the pulmonary microvascular architecture suggests a potential new mode of action for nintedanib in treating idiopathic pulmonary fibrosis. nih.govnih.gov
Systemic Sclerosis (SSc) Preclinical Models
Nintedanib has shown potent anti-fibrotic effects in several preclinical models of Systemic Sclerosis (SSc). nih.gov In bleomycin-induced skin fibrosis models, nintedanib not only prevented the development of fibrosis in a dose-dependent manner but was also effective in treating established fibrosis. nih.gov Furthermore, its efficacy was demonstrated in the chronic graft-versus-host disease model and in tight-skin-1 mice, where it ameliorated fibrosis at well-tolerated doses. nih.gov
The anti-fibrotic activity of nintedanib in SSc models is attributed to its ability to inhibit the activation of fibroblasts. It dose-dependently reduces platelet-derived growth factor (PDGF)-induced and transforming growth factor-β (TGF-β)-induced proliferation and migration of dermal fibroblasts. nih.gov Additionally, nintedanib inhibits myofibroblast differentiation and collagen release from these cells. nih.gov It has also been shown to inhibit the endogenous activation of SSc fibroblasts. nih.gov In the Fra2 transgenic mouse model of SSc-associated interstitial lung disease (SSc-ILD), nintedanib effectively ameliorated pulmonary fibrosis and vascular remodeling. clinexprheumatol.org
Table 1: Effects of Nintedanib in Preclinical SSc Models
| Model | Key Findings | Reference |
|---|---|---|
| Bleomycin-induced skin fibrosis | Dose-dependent prevention and treatment of skin fibrosis. | nih.gov |
| Chronic graft-versus-host disease | Amelioration of fibrosis. | nih.gov |
| Tight-skin-1 mice | Amelioration of fibrosis. | nih.gov |
Rheumatoid Arthritis-Associated Interstitial Lung Disease (RA-ILD) Models
In preclinical models of rheumatoid arthritis-associated interstitial lung disease (RA-ILD), nintedanib has demonstrated the ability to reduce pulmonary fibrosis. nih.gov In SKG mice, which are genetically predisposed to developing autoimmune arthritis and a form of interstitial pneumonia similar to human RA-ILD, nintedanib treatment led to a significant reduction in lung collagen levels. nih.gov This was observed through both hydroxyproline level measurements and collagen staining. nih.gov Early intervention with nintedanib also showed a significant reduction in the development of arthritis. nih.gov Further studies in a collagen-induced RA-ILD mouse model showed that nintedanib not only reduced the degree of pulmonary fibrosis but also alleviated joint symptoms. amegroups.org
A study examining gene expression changes in the lungs of induced RA-ILD model mice treated with nintedanib identified 27 upregulated and 130 downregulated genes. plos.org These differentially expressed genes included those related to interstitial lung diseases and extracellular components, suggesting a broad range of effects on the pathobiology of RA-ILD. plos.org
Table 2: Effects of Nintedanib in Preclinical RA-ILD Models
| Model | Key Findings | Reference |
|---|---|---|
| SKG mice | Significant reduction in lung collagen levels; reduced development of arthritis with early intervention. | nih.gov |
| Collagen-induced RA-ILD mice | Reduced pulmonary fibrosis and alleviation of joint symptoms. | amegroups.org |
Pulmonary Arterial Hypertension Models
The efficacy of nintedanib has also been evaluated in preclinical models of pulmonary arterial hypertension (PAH). In a rat model of PAH induced by Sugen5416 and chronic hypoxia, which develops neointimal lesions similar to human PAH, chronic administration of nintedanib improved hemodynamics and reduced vascular remodeling. nih.gov Specifically, it attenuated neointimal lesions and medial wall thickening in pulmonary arteries. nih.gov These effects are linked to the inhibition of phosphorylation of PDGF and FGF receptors, which are augmented in the vascular lesions of PAH. nih.gov Nintedanib also reduced the expression of Twist1, a transcription factor associated with endothelial-mesenchymal transition, a key process in PAH pathology. nih.gov
However, another study using the same SuHx rat model reported that nintedanib did not affect right ventricular systolic pressure or pulmonary vascular remodeling. nih.gov Despite this, the study observed favorable effects on right ventricular remodeling, with less dilatation, fibrosis, and hypertrophy. nih.gov This suggests that while nintedanib's effects on the pulmonary vasculature in established PAH may be limited in some contexts, it can still exert beneficial effects on the heart. nih.gov
Table 3: Effects of Nintedanib in Preclinical PAH Models
| Model | Key Findings | Reference |
|---|---|---|
| Sugen5416/hypoxia-induced PAH rat | Improved hemodynamics, reduced vascular remodeling (neointimal lesions and medial wall thickening). | nih.gov |
Anti-Inflammatory Effects in Preclinical Models
Reduction in Bronchoalveolar Lavage Fluid Cellularity (Lymphocytes, Neutrophils)
A key indicator of the anti-inflammatory activity of nintedanib is the reduction of inflammatory cells in the lungs. In animal models of pulmonary fibrosis, treatment with nintedanib has been shown to significantly reduce the total cell count in bronchoalveolar lavage (BAL) fluid. d-nb.infonih.gov This includes a reduction in the numbers of both lymphocytes and neutrophils, which are key cellular mediators of inflammation in the lungs. d-nb.info In a mouse model of lung fibrosis induced by polyhexamethylene guanidine (B92328) phosphate (B84403) (PHMG), nintedanib treatment effectively attenuated the number of total cells and inflammatory cells in the BAL fluid. nih.gov
Reduction in Inflammatory Cytokines
Nintedanib has been shown to reduce the levels of various inflammatory cytokines in preclinical models. d-nb.infonih.gov In a lung fibrosis model, nintedanib treatment led to a significant decrease in the expression of inflammatory cytokines. nih.gov The inhibitory activity of nintedanib on tyrosine kinases is thought to contribute to the reduced expression of cytokines such as interleukin-6 (IL-6) and interleukin-1β (IL-1β). nih.gov Furthermore, in vitro studies have shown that nintedanib can block the release of a range of cytokines from T-cells, including interferon-gamma (IFN-γ), IL-2, IL-4, IL-5, IL-10, IL-12p70, and IL-13, at clinically relevant concentrations. nih.gov This broad inhibition of cytokine release from key immune cells likely underlies its systemic anti-inflammatory effects. nih.gov
Table 4: Summary of Anti-Inflammatory Effects of Nintedanib
| Effect | Model/System | Key Findings | Reference |
|---|---|---|---|
| Reduction in BALF Cellularity | Animal models of pulmonary fibrosis | Significant reduction in total cell count, including lymphocytes and neutrophils. | d-nb.infonih.gov |
Advanced Characterization and Structural Research of Nintedanib Esylate Hemihydrate
Crystallographic Studies
The precise three-dimensional arrangement of atoms and molecules within the crystal lattice of nintedanib (B1663095) esylate hemihydrate has been elucidated through sophisticated analytical techniques.
Synchrotron X-ray Powder Diffraction Analysis
High-resolution synchrotron X-ray powder diffraction (SXRPD) has been instrumental in determining the crystal structure of nintedanib esylate hemihydrate. cambridge.orgcambridge.orgresearchgate.net This powerful technique utilizes the intense and highly collimated X-ray beams produced by a synchrotron source to obtain detailed diffraction patterns from a powdered sample. researchgate.net The analysis of these patterns allows for the refinement of the crystal structure, providing precise information about the atomic positions within the unit cell. cambridge.orgcambridge.orgresearchgate.net The resulting powder pattern for this compound has been submitted to the International Centre for Diffraction Data (ICDD) for inclusion in the Powder Diffraction File™ (PDF®), ensuring a high-quality reference standard for this compound. cambridge.orgcambridge.org
Density Functional Theory (DFT) Optimization of Crystal Structure
To complement the experimental data obtained from SXRPD, Density Functional Theory (DFT) calculations have been employed to optimize the crystal structure of this compound. cambridge.orgcambridge.orgresearchgate.net DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In this context, it allows for the theoretical optimization of the geometry of the crystal structure, which can then be compared with the experimental results. cambridge.orgcambridge.org This combined approach of experimental diffraction and theoretical calculations provides a highly accurate and validated structural model. The structure was refined using programs such as GSAS-II and VASP, while single-point energy calculations and population analysis were performed with CRYSTAL23. cambridge.orgresearchgate.net
Crystal System and Space Group Determination (e.g., P-1)
Crystallographic analysis has revealed that this compound crystallizes in the triclinic crystal system. cambridge.orgcambridge.org The space group has been determined to be P-1, which is a primitive cell with an inversion center. cambridge.orgcambridge.orgresearchgate.net This determination is based on the indexing of the powder diffraction pattern, which was achieved using programs like N-TREOR. cambridge.orgresearchgate.net The triclinic system is characterized by three unequal axes and three unequal angles, indicating a low-symmetry crystal structure.
Unit Cell Parameters and Z Value Analysis
The precise dimensions of the unit cell of this compound have been determined at a temperature of 295 K. cambridge.orgcambridge.orgresearchgate.net The Z value, which represents the number of formula units per unit cell, has been determined to be 4. cambridge.orgcambridge.orgresearchgate.net The crystal structure is composed of corrugated layers that are parallel to the bc-plane. cambridge.orgresearchgate.net
| Parameter | Value |
| a | 11.5137(1) Å |
| b | 16.3208(4) Å |
| c | 19.1780(5) Å |
| α | 69.0259(12)° |
| β | 84.4955(8)° |
| γ | 89.8319(6)° |
| Volume (V) | 3347.57(3) ų |
| Z | 4 |
| Data sourced from a study published in 2024. cambridge.orgcambridge.orgresearchgate.net |
Intermolecular Interactions and Hydrogen Bonding Patterns
Hydrogen bonds play a crucial role in stabilizing the crystal structure of this compound. cambridge.orgcambridge.orgresearchgate.net The water molecule present in the hemihydrate form is actively involved in the hydrogen-bonding network, forming two medium-strength O–H⋯O hydrogen bonds with one of the esylate anions. cambridge.orgcambridge.orgresearchgate.net
Furthermore, the protonated nitrogen atom in each nintedanib cation forms a significant N–H⋯O hydrogen bond with an esylate anion. cambridge.orgcambridge.orgresearchgate.net Strong intramolecular N–H⋯O hydrogen bonds are observed between the ring N–H groups and carbonyl groups within the nintedanib molecule. cambridge.orgcambridge.orgresearchgate.net Additionally, the ring N–H groups also form intramolecular hydrogen bonds with the esylate anions. cambridge.orgcambridge.orgresearchgate.net
A multitude of C–H⋯O hydrogen bonds, with donors including aromatic C-H, methylene, and methyl groups, are also present, along with one C–H⋯N hydrogen bond. cambridge.orgcambridge.orgresearchgate.net It is noteworthy that the hydrogen bonding patterns of the two independent cations in the asymmetric unit differ considerably. cambridge.orgcambridge.orgresearchgate.net
Thermodynamic Properties of Crystallization
The thermodynamic properties associated with the crystallization of nintedanib esylate have been investigated to understand its solubility and stability in various solvents. researchgate.net Studies have determined the solid-liquid equilibrium solubility of nintedanib esylate in ten different pure solvents using a laser dynamic method. researchgate.net The results from these studies indicate that the solubility of the compound is directly proportional to the temperature. researchgate.net
To model the solubility behavior, several thermodynamic models have been employed, including the modified Apelblat model, the λh model, the Polynomial model, the Van't Hoff model, and the Yaws model. researchgate.netresearchgate.net Among these, the Polynomial model was found to provide a high degree of accuracy in fitting the solubility data of nintedanib esylate in the selected single solvents. researchgate.netresearchgate.net Furthermore, thermodynamic parameters of mixing and activity coefficients have been calculated and analyzed. researchgate.netresearchgate.net Molecular dynamics simulations have also been utilized to demonstrate that the solubility of nintedanib esylate in different solvents is significantly influenced by the interactions between the solute and solvent molecules. researchgate.net
Preclinical Absorption, Distribution, Metabolism, and Elimination Adme Research of Nintedanib Esylate Hemihydrate
Metabolic Pathways and Metabolite Identification
The metabolism of nintedanib (B1663095) is a critical aspect of its clearance from the body. Preclinical studies have identified several key metabolic pathways.
Glucuronidation of Metabolites (e.g., BIBF 1202-Glucuronide)
Following the initial ester hydrolysis, the resulting free acid metabolite, BIBF 1202, undergoes further metabolism through glucuronidation. nih.goveuropa.eu This process involves the conjugation of glucuronic acid to the carboxyl group of BIBF 1202, forming BIBF 1202-glucuronide. nih.govresearchgate.net This reaction is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes. europa.eutga.gov.au Specifically, UGT1A1, UGT1A7, UGT1A8, and UGT1A10 have been identified as the key enzymes responsible for the glucuronidation of BIBF 1202. nih.goveuropa.eutga.gov.au This glucuronide metabolite is a major circulating metabolite in plasma. fda.gov
Role of Esterases in Metabolism
Esterases play a crucial role in the initial and major metabolic step of nintedanib. nih.goveuropa.eu These enzymes are responsible for the hydrolysis of the ester bond, leading to the formation of the primary metabolite, BIBF 1202. nih.govresearchgate.net This rapid enzymatic cleavage is a key determinant of nintedanib's metabolic profile. nih.gov
Minor Role of Cytochrome P450 (CYP) Enzymes in Metabolism
While ester hydrolysis is the predominant metabolic pathway, cytochrome P450 (CYP) enzymes play a minor role in the biotransformation of nintedanib. nih.goveuropa.eu In vitro studies indicate that CYP-dependent metabolism accounts for only about 5% of the total metabolism. nih.gov The primary CYP isoenzyme involved is CYP3A4. nih.goveuropa.eu This minor involvement of CYP enzymes suggests a low potential for drug-drug interactions with agents that inhibit or induce these enzymes. nih.gov
Preclinical Elimination Pathways (Faecal/Biliary Excretion)
Preclinical studies have demonstrated that the primary route of elimination for nintedanib and its metabolites is through faecal and biliary excretion. acs.orgnih.gov Following oral administration in preclinical models, the majority of the administered dose is recovered in the faeces. acs.org This indicates that biliary excretion of metabolites, particularly the glucuronide conjugate, is the main pathway for elimination from the body. acs.org Renal excretion of the unchanged drug is very low, accounting for a negligible portion of the total clearance. acs.orgtga.gov.au
Preclinical Transporter Studies (e.g., P-glycoprotein, OCT1, OATP1B1, OATP1B3, OATP2B1, MRP-2, BCRP)
The interaction of nintedanib with various drug transporters has been investigated in preclinical in vitro studies to understand their influence on its absorption, distribution, and elimination.
P-glycoprotein (P-gp): Nintedanib has been identified as a substrate of the efflux transporter P-glycoprotein (P-gp). nih.govtga.gov.aueuropa.eu This suggests that P-gp may play a role in limiting the oral absorption and cellular accumulation of nintedanib. tg.org.au In vitro studies have also shown that nintedanib has a weak inhibitory potential on P-gp. tga.gov.aueuropa.eu
Organic Anion Transporting Polypeptides (OATPs): In vitro studies have shown that nintedanib is not a substrate of OATP1B1, OATP1B3, or OATP2B1. nih.govtga.gov.aueuropa.eu Furthermore, nintedanib did not inhibit the transport mediated by these OATPs at clinically relevant concentrations. tga.gov.au However, one study reported that nintedanib could stimulate OATP1B1-mediated uptake of certain substrates. nih.gov The metabolite BIBF 1202 has been identified as a substrate of OATP1B1 and OATP2B1. fda.gov
Organic Cation Transporter 1 (OCT1): Nintedanib has been shown to be a weak substrate and a weak inhibitor of OCT1 in vitro. nih.govtga.gov.aueuropa.eu This interaction is considered to be of low clinical relevance. tga.gov.aueuropa.eu
Multidrug Resistance-Associated Protein 2 (MRP-2): In vitro studies have demonstrated that nintedanib is not a substrate of MRP-2. nih.govtga.gov.aueuropa.eu The metabolite BIBF 1202 glucuronide, however, is a substrate of MRP-2. fda.gov
Breast Cancer Resistance Protein (BCRP): Nintedanib is not considered a substrate of BCRP. tga.gov.aueuropa.eu However, it does exhibit weak inhibitory potential towards BCRP in vitro, although this is thought to have low clinical relevance. tga.gov.aueuropa.eu In contrast, some studies suggest that efflux via BCRP is involved in the intracellular accumulation of nintedanib in certain cell lines. ingentaconnect.comnih.gov The metabolite BIBF 1202 glucuronide is a substrate of BCRP. fda.gov
Table of Preclinical Transporter Interactions for Nintedanib
| Transporter | Substrate Status | Inhibitory Potential |
|---|---|---|
| P-glycoprotein (P-gp) | Yes nih.govtga.gov.aueuropa.eu | Weak nih.govtga.gov.aueuropa.eu |
| OATP1B1 | No nih.govtga.gov.aueuropa.eu | No tga.gov.au |
| OATP1B3 | No nih.govtga.gov.aueuropa.eu | No tga.gov.au |
| OATP2B1 | No nih.govtga.gov.aueuropa.eu | No tga.gov.au |
| OCT1 | Weak nih.govtga.gov.aueuropa.eu | Weak tga.gov.aueuropa.eu |
| MRP-2 | No nih.govtga.gov.aueuropa.eu | Not specified |
| BCRP | No tga.gov.aueuropa.eu | Weak tga.gov.aueuropa.eu |
Table of Compound Names | Compound Name | Abbreviation/Other Names | |---|---| | Nintedanib esylate hemihydrate | Nintedanib | | (3Z)-3-[[4-[Methyl[(4-methylpiperazin-1-yl)acetyl]amino]phenyl]amino(phenyl)methylidene]-2-oxo-2,3-dihydro-1H-indole-6-carboxylate | BIBF 1120 | | (3Z)-3-[[[4-[[[(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylidene]-2,3-dihydro-2-oxo-1H-indole-6-carboxylic acid | BIBF 1202 | | Glucuronide conjugate of BIBF 1202 | BIBF 1202-Glucuronide | | Cytochrome P450 | CYP | | P-glycoprotein | P-gp | | Organic Cation Transporter 1 | OCT1 | | Organic Anion Transporting Polypeptide 1B1 | OATP1B1 | | Organic Anion Transporting Polypeptide 1B3 | OATP1B3 | | Organic Anion Transporting Polypeptide 2B1 | OATP2B1 | | Multidrug Resistance-Associated Protein 2 | MRP-2 | | Breast Cancer Resistance Protein | BCRP |2 | MRP-2 | | Breast Cancer Resistance Protein | BCRP |
Structure Activity Relationship Sar Studies of Nintedanib Esylate Hemihydrate
Binding Site Analysis (e.g., ATP-binding site interactions with kinase domains)
Nintedanib (B1663095) functions as a competitive inhibitor by targeting the intracellular adenosine (B11128) triphosphate (ATP) binding pocket of multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs). nih.govdrugbank.comresearchgate.netresearchgate.net This binding action prevents the autophosphorylation of the receptors and subsequently blocks downstream signaling cascades that are crucial for cell proliferation and migration. nih.govnih.gov The primary targets of nintedanib include vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR). drugbank.commedkoo.com
Structural modeling and X-ray crystallography studies have provided detailed insights into this interaction. nih.govacs.org Nintedanib binds to the ATP-binding site located in the cleft between the amino-terminal (NH₂) and carboxy-terminal (COOH) lobes of the kinase domain. nih.gov The indolinone core of the molecule plays a crucial role by forming hydrogen bonds with the kinase hinge region, a common interaction motif for this class of inhibitors.
Crystal structure analysis of nintedanib bound to the kinase domain of FGFR-1 shows the inhibitor nestled within the active site. nih.govresearchgate.net Key interactions include hydrogen bonds, depicted as yellow dots in structural diagrams, between the drug molecule and specific amino acid residues lining the active site. nih.govresearchgate.net Furthermore, X-ray diffraction analysis has revealed the presence of an intramolecular hydrogen bond between the oxindole (B195798) carbonyl and the anilino NH group, which helps to stabilize the molecule in its active conformation for binding. This competitive and reversible inhibition of the ATP binding pocket is fundamental to blocking the signaling pathways mediated by VEGFR, PDGFR, and FGFR. nih.gov
Functional Group Contributions to Kinase Selectivity and Potency
The specific chemical structure of nintedanib is finely tuned for its multi-target kinase inhibition profile. The molecule can be understood as having several key domains whose features contribute to its efficacy and selectivity.
The core of the molecule is an indolinone scaffold . The Z-configuration of the exocyclic double bond at the C3 position is critical for maintaining the correct planar geometry for effective kinase binding. Substitutions at the 6-position of this oxindole core have a significant impact on the potency and selectivity profile. acs.org Early studies in its development showed that an unsubstituted oxindole had low potency, while a 6-nitro substitution was highly potent but avoided due to potential mutagenicity. acs.org The eventual selection of a methyl ester group at this position provided a balance of potency and a more favorable selectivity profile. acs.org
The anilino-piperazine arm is another crucial component. This part of the molecule, specifically the N-methyl-4-methylpiperazinylacetamido group, extends into the ATP-binding pocket and mediates key interactions. The steric bulk of the methylpiperazine group contributes to kinase selectivity by preventing the molecule from fitting into the ATP-binding cleft of certain other kinases.
Finally, the methyl ester group at the C6 position of the indole (B1671886) ring not only influences potency and selectivity but also enhances the molecule's lipophilicity. This is contrasted with the corresponding carboxylic acid, which shows limited or no activity on VEGFR-2, FGFR, or PDGFR receptors. acs.org The ethanesulfonate (B1225610) (esylate) counterion is not part of the active molecule but is crucial for the drug's formulation, as it improves aqueous solubility, particularly at acidic pH.
Table 1: Inhibitory Activity of Nintedanib Against Various Kinases
This table displays the half-maximal inhibitory concentration (IC₅₀) values of nintedanib against a panel of receptor and non-receptor tyrosine kinases, demonstrating its potency and selectivity.
| Kinase Target Family | Specific Kinase | IC₅₀ (nmol/L) |
| VEGFR | VEGFR-1 | 34 |
| VEGFR-2 | 21 | |
| VEGFR-3 | 13 | |
| FGFR | FGFR-1 | 69 |
| FGFR-2 | 37 | |
| FGFR-3 | 108 | |
| FGFR-4 | 610 | |
| PDGFR | PDGFR-α | 59 |
| PDGFR-β | 65 | |
| Other Kinases | Flt-3 | 26 |
| Lck | 16 | |
| Src | 156 | |
| Lyn | 195 | |
| Data sourced from nih.gov |
Table 2: Early Structure-Activity Relationship (SAR) of Oxindole Derivatives
This table summarizes the findings from the initial optimization process of the oxindole core, highlighting how different substituents at the 6-position affect kinase inhibition.
| Compound ID | 6-Position Substituent | Key SAR Finding |
| 11 | H | Low potency and less favorable selectivity. |
| 12 | NO₂ | Most potent variation discovered but avoided due to mutagenic potential. |
| 13 | Cl | Less attractive selectivity profile. |
| 14 | COOCH₃ (Nintedanib) | Identified as a potent inhibitor with a desirable selectivity profile. |
| Data sourced from acs.org |
Synthetic Methodologies for Nintedanib Esylate Hemihydrate
Approaches to Indolinone Derivative Synthesis
The synthesis of the nintedanib (B1663095) free base is centered on the construction of the substituted indolinone core and its subsequent condensation with a specific aniline (B41778) derivative. acs.orgacs.org This strategy allows for the efficient assembly of the complex molecule.
A primary route for synthesizing the indolinone core begins with a classical malonic ester addition to a substituted nitrobenzene. The resulting product is then hydrogenated under acidic conditions, which leads to a decarboxylative cyclization, furnishing the 6-methoxycarbonyl-substituted oxindole (B195798). acs.orgacs.org This oxindole is a crucial intermediate. The synthesis proceeds through the condensation of this oxindole with an orthoester, such as trimethyl orthobenzoate or triethyl orthobenzoate, in the presence of acetic anhydride (B1165640). acs.org The acetic anhydride also serves to acetylate the indolinone nitrogen, which activates the scaffold for the condensation reaction, yielding a key enol ether intermediate. acs.org
The second key component, the aniline side chain, is prepared separately. acs.org One documented method involves the bromo-acetylation of N-methyl-p-nitroaniline using bromoacetyl bromide, followed by amination with N-methylpiperazine in a one-pot reaction. A subsequent hydrogenation of the nitro group yields the required aniline building block, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. acs.org An alternative synthesis for this aniline derivative starts with N-methyl-4-aminonitrobenzene, which is reacted with chloroacetyl chloride. The product is then reacted with N-methylpiperazine, followed by reduction of the nitro group to yield the final aniline intermediate with high purity. chemicalbook.com
The final step in forming the nintedanib free base is the condensation of the two key building blocks: the activated indolinone enol ether and the aniline side chain. acs.orggoogle.com This reaction is an addition-elimination sequence. The acetyl group on the indolinone nitrogen, which was necessary for the initial condensation, is subsequently removed using a base such as piperidine (B6355638) or an alkali alkoxide like sodium ethoxide, to yield the nintedanib free base. acs.orgepo.org The resulting product can be purified through recrystallization from solvents like a dichloromethane (B109758) and methanol (B129727) mixture to achieve a purity of over 99.9%. googleapis.com
Table 1: Key Intermediates in Nintedanib Synthesis
| Intermediate Name | Role in Synthesis | Reference |
|---|---|---|
| 6-Methoxycarbonyl-substituted oxindole | Core structure of the indolinone ring system. | acs.orgacs.org |
| 1-Acetyl-3-(1-ethoxy-1-phenylmethylene)-6-methoxycarbonyl-2-indolinone | Activated enol ether intermediate for condensation. | acs.org |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Aniline side chain that couples with the indolinone core. | acs.orgchemicalbook.comchemicalbook.com |
| (Z)-4-{[2-(N-methyl-2-(4-methylpiperazin-1-yl)acetamidoaniline)benzylidene]methyl acetate-2-yl}-3-nitrobenzoate | Intermediate formed before reduction and cyclization in an alternative route. | google.com |
An alternative synthetic pathway involves the condensation of (E)-4-[(2-methoxybenzylidene)methyl acetate-2-yl]-3-nitrobenzoate with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. The resulting intermediate undergoes reduction, typically using hydrogen gas with a palladium on carbon catalyst, followed by cyclization at elevated temperatures to form the indolinone core of nintedanib with high yield and purity. google.com
Esylate Salt Formation and Stabilization
To improve the physicochemical properties of the nintedanib free base, it is converted into its ethanesulfonate (B1225610) (esylate) salt. justia.com This salt form exhibits good aqueous solubility (greater than 20 mg/mL in water) and high crystallinity, which are desirable characteristics for a pharmaceutical compound. acs.orgacs.org
The salt formation process is a straightforward acid-base reaction. The nintedanib free base is dissolved in a suitable solvent, typically an alcohol such as methanol or ethanol. justia.com Ethanesulfonic acid is then added to the solution, usually in a 1:1 molar ratio, and the mixture is stirred at a moderately elevated temperature (e.g., 40-65°C) for a few hours to ensure complete reaction. justia.com
Following the reaction, the Nintedanib esylate salt is isolated through crystallization. The hemihydrate form is specifically and routinely produced by crystallization from water-alcohol mixtures. europa.eu The precipitated solid is then filtered, washed with a solvent like isopropyl alcohol, and dried under vacuum to yield the final Nintedanib esylate hemihydrate as a bright yellow, crystalline solid. justia.com The hemihydrate nature of the final product is confirmed by analytical techniques such as X-ray powder diffraction (XRPD). europa.eu This crystalline hemihydrate form has been shown to be stable during storage, with no changes observed in its polymorphic form. europa.eu
Table 2: Process Parameters for this compound Formation
| Step | Reagents/Conditions | Outcome | Reference |
|---|---|---|---|
| Salt Formation | Nintedanib free base, ethanesulfonic acid, methanol/ethanol, 40-65°C | Formation of Nintedanib Esylate in solution. | justia.com |
| Crystallization | Cooling of the reaction mixture, optionally with addition of water | Precipitation of the salt from solution. | justia.com |
| Isolation | Filtration, washing with isopropyl alcohol, vacuum drying | Isolation of bright yellow, crystalline Nintedanib esylate. | justia.com |
| Stabilization | Crystallization from water-alcohol mixture | Formation of the stable hemihydrate crystalline form. | europa.eu |
Advanced Research Directions and Combination Strategies for Nintedanib Esylate Hemihydrate Preclinical Focus
Preclinical Combination Therapy Approaches
The exploration of nintedanib (B1663095) in combination with other therapeutic agents aims to leverage synergistic effects, enhance efficacy, and overcome treatment limitations in various diseases. Preclinical models are crucial for identifying promising combination strategies and elucidating their underlying mechanisms before clinical application.
The combination of nintedanib and pirfenidone (B1678446), another approved antifibrotic agent for IPF, is a key area of preclinical investigation. researchgate.net While both drugs slow the progression of IPF, they operate through different mechanisms, suggesting that their combination could offer additive or synergistic benefits. researchgate.nettandfonline.comersnet.orgersnet.org Pirfenidone's mode of action, though not fully elucidated, is thought to involve anti-inflammatory, antioxidant, and antifibrotic effects, including the reduction of transforming growth factor-β (TGF-β). ersnet.orgersnet.org
Preclinical studies have demonstrated that combining nintedanib and pirfenidone can lead to enhanced antifibrotic outcomes. In vitro studies using fibroblasts from IPF patients showed that the combination of the two drugs reduced cell proliferation more effectively than either drug alone. researchgate.net A 2024 study using a bleomycin-induced mouse model of pulmonary fibrosis found that combination therapy significantly reduced lung tissue damage. nih.gov Transcriptome analysis in this study identified secreted phosphoprotein 1 (SPP1) as a key differential gene, with the combination therapy exerting additive antifibrotic effects through the SPP1-AKT pathway in macrophages and fibroblasts. nih.gov Further studies in a rheumatoid arthritis-associated ILD mouse model showed that both nintedanib and pirfenidone reduced pulmonary fibrosis and inhibited the Jak2/Stat3 and TGF-β1/Smad3 signaling pathways. amegroups.org These findings provide a strong mechanistic rationale for the clinical evaluation of nintedanib and pirfenidone combination therapy. researchgate.netresearchgate.netnih.gov
Table 1: Preclinical Research on Nintedanib and Pirfenidone Combination Therapy
| Model System | Key Findings | Potential Mechanism | Reference(s) |
|---|---|---|---|
| Bleomycin-induced mouse model of pulmonary fibrosis | Combination therapy significantly reduced lung tissue damage compared to monotherapy. | Exerted additive antifibrotic effects via the SPP1-AKT pathway in macrophages and fibroblasts. | nih.gov |
| IPF patient-derived lung fibroblasts (in vitro) | Combination of nintedanib and pirfenidone resulted in a greater reduction in cell proliferation than either drug individually. | Dose-dependent reduction in fibroblast proliferation. | researchgate.net |
| Rheumatoid arthritis-associated ILD mouse model | Both drugs individually reduced the degree of pulmonary fibrosis and relieved joint symptoms. | Inhibition of Jak2/Stat3 and TGF-β1/Smad3 signaling pathways. | amegroups.org |
Nintedanib's anti-angiogenic properties, stemming from its inhibition of VEGFR, FGFR, and PDGFR, provide a strong basis for its investigation in cancer therapy, particularly in combination with traditional cytotoxic agents. frontiersin.orgaacrjournals.orgnih.gov Preclinical studies have shown that nintedanib can suppress tumor development in various human cancer xenograft models, including non-small cell lung cancer (NSCLC). nih.govtandfonline.com
In preclinical models of gastric adenocarcinoma (GAC), nintedanib has demonstrated significant antitumor efficacy, both alone and in combination with chemotherapy. frontiersin.orgnih.gov In peritoneal dissemination xenografts using the MKN-45 GAC cell line, the addition of nintedanib to docetaxel (B913) or irinotecan (B1672180) led to a further extension in animal survival compared to the chemotherapeutic agents alone. frontiersin.orgnih.gov For instance, while docetaxel alone improved survival by 100%, the combination with nintedanib increased it to 157%. aacrjournals.orgnih.gov Similarly, in KATO-III cell-derived xenografts, adding nintedanib to docetaxel enhanced survival benefits from 209% (nintedanib alone) to 273% (combination). frontiersin.orgnih.gov Mechanistic evaluations revealed that nintedanib attenuates tumor cell proliferation, reduces tumor vasculature, and increases tumor cell death. frontiersin.orgaacrjournals.orgnih.gov
These preclinical findings supported clinical trials, such as the LUME-Lung 1 trial, which demonstrated that combining nintedanib with docetaxel was an effective second-line therapy for patients with advanced lung adenocarcinoma. scientificarchives.comnih.gov The synergy is thought to arise from the complementary actions of targeting tumor angiogenesis and direct cytotoxicity. mednet.co.il
Table 2: Preclinical Efficacy of Nintedanib and Docetaxel Combination in Gastric Cancer Xenograft Models
| Xenograft Model | Treatment Group | Key Outcome (Survival Improvement) | Reference(s) |
|---|---|---|---|
| MKN-45 (Peritoneal) | Nintedanib | 33% | frontiersin.orgnih.gov |
| Docetaxel | 100% | frontiersin.orgnih.gov | |
| Nintedanib + Docetaxel | 157% | frontiersin.orgaacrjournals.orgnih.gov | |
| KATO-III (Peritoneal) | Nintedanib | 209% | frontiersin.orgaacrjournals.orgnih.gov |
| Nintedanib + Docetaxel | 273% | frontiersin.orgnih.gov |
Investigation of Novel Preclinical Therapeutic Applications (e.g., COVID-19-related Fibrosis Mechanisms)
The emergence of post-COVID-19 syndrome, often characterized by persistent pulmonary fibrosis, has prompted research into the potential application of antifibrotic therapies. unair.ac.idresearchgate.net Given the similarities in the cytokine profiles and fibrotic mechanisms between IPF and severe COVID-19-induced lung injury, nintedanib has been identified as a potential therapeutic agent. nih.govfrontiersin.org
Preclinical data provide a strong rationale for this application. Nintedanib is known to interfere with key processes in fibrosis, such as the proliferation, migration, and differentiation of fibroblasts into myofibroblasts, which are responsible for excessive extracellular matrix deposition. unair.ac.idnih.govresearchgate.netnih.gov These actions are mediated through the inhibition of PDGF, FGF, and VEGF pathways. unair.ac.idresearchgate.net
Research suggests nintedanib may also modulate the inflammatory response that precedes fibrosis. A preclinical study using a silica-induced lung injury model, which causes progressive fibrosis, unexpectedly revealed that nintedanib markedly decreased the accumulation of CCR2+ immune cells in the lung, suggesting a previously unrecognized anti-inflammatory mechanism. nih.gov Additionally, some research indicates that proteins inhibited by nintedanib are linked to increased ACE2 expression, the receptor for SARS-CoV-2. frontiersin.org By inhibiting these proteins, nintedanib might reduce ACE2 expression, thereby potentially lowering the body's susceptibility to the virus. frontiersin.org These preclinical findings highlight that nintedanib's established antifibrotic and potential immunomodulatory effects could be beneficial in mitigating the fibrotic sequelae of severe COVID-19. nih.govfrontiersin.org
Table of Mentioned Compounds
Q & A
Basic: What are the standard analytical techniques for characterizing Nintedanib esylate hemihydrate's crystallinity and purity?
Answer:
The crystallinity of this compound is best characterized using powder X-ray diffraction (PXRD) . The crystalline form exhibits distinct peaks at 7.3, 10.93, 14.8, 15.55, 16.51, 17.07, 17.58, 17.87, 18.7, 20.79, 21.37, 21.91, 22.71, 24.6, 25.56, and 27.74 ± 0.2° 2θ, as validated by synchrotron data . For purity assessment, HPLC with UV detection is recommended, with validation criteria including specificity, linearity (e.g., 50–150% of target concentration), and precision (RSD <2%) . Impurity profiling should reference known pharmacopeial standards (e.g., Imp. A–D in EP/USP monographs) .
Advanced: How can researchers resolve contradictions in pharmacokinetic data from different in vitro models?
Answer:
Contradictions often arise from differences in experimental conditions (e.g., pH, serum protein binding). To reconcile discrepancies:
- Cross-validate assays using primary human hepatocytes and recombinant CYP enzymes under standardized conditions (e.g., 37°C, 5% CO₂) .
- Apply physiologically based pharmacokinetic (PBPK) modeling to account for intersystem variability .
- Use NIST-recommended data evaluation frameworks to assess accuracy, reproducibility, and alignment with published methods .
Basic: What methodologies ensure high batch-to-batch consistency in synthesizing this compound?
Answer:
Key steps include:
- Controlled crystallization at 20–25°C with a 1:1.05 molar ratio of nintedanib free base to esylate acid .
- In-process controls (IPC) such as inline Raman spectroscopy to monitor polymorphic transitions .
- Strict solvent selection (e.g., ethanol/water mixtures) to prevent hydrate-anhydrate interconversion .
Advanced: What strategies minimize polymorphic variations during scale-up production?
Answer:
- Seeding techniques : Introduce pre-characterized crystalline seeds (PXRD-verified) during nucleation .
- PAT (Process Analytical Technology) : Implement real-time monitoring via PXRD or FTIR to detect phase changes .
- Thermodynamic stability studies : Compare free energy profiles of polymorphs using DSC and humidity-controlled PXRD .
Basic: How should experimental procedures be documented to ensure reproducibility?
Answer:
-
Detail solvent ratios (e.g., "anhydrous ethanol:water = 3:1 v/v"), mixing speeds (RPM), and drying conditions (vacuum, 40°C) .
研究方法是越详细越好吗?02:38
-
Include raw data tables for critical parameters (e.g., PXDR peak intensities, HPLC retention times) in supplementary materials .
-
Follow IUPAC nomenclature and report purity as "% area normalization" in chromatograms .
Advanced: Which spectroscopic methods differentiate hemihydrate from anhydrous forms?
Answer:
- Dynamic Vapor Sorption (DVS) : Hemihydrate shows 0.5 mol water uptake at 40–60% RH, while anhydrous forms absorb >1 mol .
- Solid-state NMR : Distinct ¹H chemical shifts at 6.8–7.2 ppm for water protons in hemihydrate .
- Terahertz spectroscopy : Unique absorption bands at 1.2–1.5 THz for hydrate-specific lattice vibrations .
Basic: What critical parameters govern crystallization of this compound?
Answer:
- Supersaturation ratio : Maintain 1.5–2.0 to avoid amorphous precipitation .
- Cooling rate : ≤0.5°C/min to favor monoclinic crystal growth .
- Agitation : 200–300 RPM for uniform crystal size distribution .
Advanced: How to design stability studies under varied environmental conditions?
Answer:
- ICH Q1A guidelines : Test at 25°C/60% RH (long-term), 40°C/75% RH (accelerated) for 6 months .
- Light exposure : Use a xenon lamp (1.2 million lux hours) to assess photodegradation products via LC-MS .
- Stress testing : Expose to 0.1N HCl/NaOH (72 hrs) to identify hydrolysis products (e.g., Imp. C) .
Basic: What validation criteria apply to HPLC quantification methods?
Answer:
- Linearity : R² ≥0.998 over 50–150% of the target concentration .
- Accuracy : 98–102% recovery in spiked samples .
- System suitability : Column efficiency (N ≥2000 plates), tailing factor (≤2.0) .
Advanced: Which computational models predict solid-state behavior?
Answer:
- DFT (Density Functional Theory) : Optimize crystal packing using CASTEP software (energy cutoff: 500 eV) to simulate hydrogen-bonding networks .
- Molecular Dynamics (MD) : Simulate hydrate stability under thermal stress (e.g., 298–400K) using GROMACS .
- Hansen Solubility Parameters : Predict solvent interactions to avoid desolvation during crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

